![molecular formula C21H27ClN6O2 B2605116 8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898463-97-3](/img/structure/B2605116.png)
8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BC-11, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
Psychotropic Potential and Receptor Affinity
A study explored the chemical diversification of purine-2,6-dione derivatives, resulting in the identification of compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds demonstrated potential antidepressant and anxiolytic properties in vivo. Notably, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand produced an antidepressant-like effect and exerted anxiolytic-like activity, underscoring the therapeutic potential of these derivatives in psychotropic medication development (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another research focus is on the analgesic and anti-inflammatory effects of purine-2,6-dione derivatives. A study synthesized new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds showed significant analgesic activity, with some derivatives being more active than reference drugs. This suggests a promising avenue for developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Serotonin Receptor Ligands
Further investigations into arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3‐f]purinedione have revealed their potential as antidepressants and/or antipsychotics. These compounds exhibit affinity for serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2) receptors. Some derivatives showed potent 5-HT1A/5-HT7/D2 ligand activity with moderate affinity for 5-HT2A sites, highlighting their potential in addressing depression and psychosis (Chłoń-Rzepa et al., 2015).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies have been conducted to understand the binding mechanisms of purine derivatives to their target receptors. One study focused on the structural optimization and structure-activity relationships of purine-2,8-diamine derivatives, aiming at reversible kinase inhibitors targeting EGFR mutations. This research underscores the importance of structural analysis in developing compounds with significant antitumor potency (Yang et al., 2012).
properties
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCMKHBUXFSNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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